molecular formula C19H15ClFNO4 B395821 4-(4-CHLOROBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

4-(4-CHLOROBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B395821
M. Wt: 375.8g/mol
InChI Key: WPTQZZUSFZGBAV-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-CHLOROBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes chlorobenzoyl, fluorophenyl, hydroxyethyl, and pyrrolone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolone structure, followed by the introduction of the chlorobenzoyl and fluorophenyl groups through electrophilic aromatic substitution reactions. The hydroxyethyl group is then added via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and high efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste production.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(4-CHLOROBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-ethoxyethyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

Compared to similar compounds, 4-(4-CHLOROBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15ClFNO4

Molecular Weight

375.8g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C19H15ClFNO4/c20-13-5-1-12(2-6-13)17(24)15-16(11-3-7-14(21)8-4-11)22(9-10-23)19(26)18(15)25/h1-8,16,23-24H,9-10H2/b17-15-

InChI Key

WPTQZZUSFZGBAV-ICFOKQHNSA-N

Isomeric SMILES

C1=CC(=CC=C1C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCO)F

SMILES

C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO)F

Canonical SMILES

C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO)F

Origin of Product

United States

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